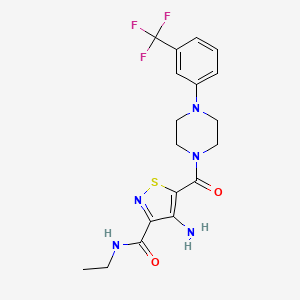
Tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate: is a chemical compound with the molecular formula C15H21NO4 It is characterized by the presence of a tert-butyl group, a formylfuran moiety, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 3-piperidinecarboxylate with 5-formylfuran-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Tert-butyl 1-(5-carboxyfuran-2-yl)piperidine-3-carboxylate.
Reduction: Tert-butyl 1-(5-hydroxymethylfuran-2-yl)piperidine-3-carboxylate.
Substitution: Tert-butyl 1-(5-bromofuran-2-yl)piperidine-3-carboxylate.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Tert-butyl 1-(5-formylfuran-2-yl)piperidine-4-carboxylate: Similar structure but with the formyl group at a different position on the piperidine ring.
Tert-butyl 1-(5-hydroxymethylfuran-2-yl)piperidine-3-carboxylate: A reduction product of the formyl compound.
Tert-butyl 1-(5-bromofuran-2-yl)piperidine-3-carboxylate: A substitution product of the formyl compound.
Uniqueness: Tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate is unique due to the presence of both a formyl group and a furan ring, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
Propiedades
IUPAC Name |
tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)11-5-4-8-16(9-11)13-7-6-12(10-17)19-13/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIAMDWQNAWQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Ethyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2997884.png)
![Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2997885.png)



![2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B2997897.png)


![(E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2997901.png)

![3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B2997904.png)
![5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2997905.png)


